Propyl salicylate
Overview
Description
Propyl salicylate, also known as propyl 2-hydroxybenzoate, is an ester formed from salicylic acid and propanol. It is a colorless to pale yellow liquid with a pleasant odor, often used in the fragrance and flavor industry. The compound has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol .
Mechanism of Action
Target of Action
Propyl salicylate, also known as Propyl 2-Hydroxybenzoate, is a derivative of salicylic acid. The primary targets of salicylates, including this compound, are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound exerts its effects by irreversibly inhibiting COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation, pain, and fever .
Biochemical Pathways
The biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This has downstream effects on inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of salicylates involve rapid absorption in the stomach and small intestine . Salicylates are then metabolized in the liver and excreted in the urine . The half-life of salicylates can vary depending on the dose, with larger doses resulting in a longer half-life .
Result of Action
The primary result of this compound’s action is a reduction in inflammation and pain. This is due to its inhibition of prostaglandin synthesis . In addition, salicylates can cause ototoxicity, affecting cochlear blood flow and cochlear cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption rate of salicylates . Additionally, conditions that affect renal function can influence the excretion of salicylates and thus their overall effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl salicylate is typically synthesized through Fischer esterification, a process that involves the reaction of salicylic acid with propanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water formed during the reaction and drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Propyl salicylate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to salicylic acid and propanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This compound can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Salicylic acid and propanol.
Reduction: Salicylic alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Propyl salicylate has various applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anti-inflammatory effects, similar to other salicylates.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl salicylate: Similar in structure and used in fragrances and flavors.
Phenyl salicylate: Used in sunscreens and as a plasticizer.
Uniqueness
Propyl salicylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its potential anti-inflammatory properties add to its versatility .
Properties
IUPAC Name |
propyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
Record name | Propyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-90-9, 29468-39-1 | |
Record name | Propyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, hydroxy-, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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